molecular formula C10H15NO B1308525 1-(4-Methoxy-2-methylphenyl)ethanamine CAS No. 603951-45-7

1-(4-Methoxy-2-methylphenyl)ethanamine

Cat. No. B1308525
CAS RN: 603951-45-7
M. Wt: 165.23 g/mol
InChI Key: TULBTTCIAPRWFC-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-2-methylphenyl)ethanamine” is a chemical compound with the molecular formula C10H15NO . It is a chiral amine .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-2-methylphenyl)ethanamine” can be represented by the SMILES string CC(C1=CC=C(C=C1)OC)N . This indicates that the compound consists of a methoxy group (OCH3) and a methyl group (CH3) attached to a phenyl ring, which is further connected to an ethanamine group (C2H5N).


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxy-2-methylphenyl)ethanamine” include a molecular weight of 151.21 g/mol . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1-(4-Methoxy-2-methylphenyl)ethanamine is structurally related to phenethylamines and can serve as a precursor for the synthesis of various bioactive compounds. Researchers explore its potential as a starting material for developing novel drugs, especially in the context of central nervous system disorders. Its interactions with receptors (such as serotonin receptors) and potential therapeutic effects are areas of interest .

Neurotransmitter Modulation

As a phenethylamine derivative, this compound may influence neurotransmitter systems. Researchers investigate its impact on serotonin, dopamine, and norepinephrine pathways. Understanding its receptor binding affinity and potential effects on mood, cognition, and behavior is crucial for drug development and neuropharmacology .

Organic Synthesis and Chemical Reactions

1-(4-Methoxy-2-methylphenyl)ethanamine can participate in various chemical reactions, including Mannich reactions, reductive aminations, and cyclizations. Chemists utilize it as a building block to create diverse molecules, such as indole derivatives, triazoles, and Schiff bases .

Natural Product Synthesis

Researchers explore the use of this compound in the synthesis of natural products. By incorporating it into complex molecules, they can access bioactive compounds found in plants, fungi, or marine organisms. Its unique structure allows for versatile modifications and functional group manipulations .

Flavor and Fragrance Industry

The aromatic properties of 1-(4-Methoxy-2-methylphenyl)ethanamine make it relevant in the flavor and fragrance industry. Chemists use it as a building block to create synthetic flavors and fragrances. Its sweet, floral, or fruity notes contribute to various formulations .

Materials Science and Polymer Chemistry

While less explored, this compound’s structural features could find applications in materials science. Researchers investigate its potential as a monomer for polymerization reactions. By incorporating it into polymers, they aim to enhance material properties, such as solubility, stability, or optical characteristics .

Mechanism of Action

Target of Action

Similar compounds, such as 1-(4-methylphenyl)ethylamine, are known to be chiral amines . Chiral amines often interact with various biological targets, including enzymes and receptors, influencing their activity.

Biochemical Pathways

For instance, 4-Methylphenethylamine, a related compound, is known to act as an agonist for the human trace amine associated receptor 1 (TAAR1) .

Pharmacokinetics

The compound’s molecular weight (1652322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULBTTCIAPRWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401755
Record name 1-(4-Methoxy-2-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-methylphenyl)ethanamine

CAS RN

603951-45-7
Record name 4-Methoxy-α,2-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603951-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxy-2-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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